molecular formula C14H15NO2 B14353050 (6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone CAS No. 95687-88-0

(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone

Katalognummer: B14353050
CAS-Nummer: 95687-88-0
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: SHDHNGHGIBJBTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Oxa-7-azabicyclo[322]non-8-en-7-yl)(phenyl)methanone is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone typically involves the formation of the bicyclic core followed by the introduction of the phenylmethanone group. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. The reaction conditions may include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Oxa-7-azabicyclo[32

This detailed overview provides a comprehensive understanding of (6-Oxa-7-azabicyclo[322]non-8-en-7-yl)(phenyl)methanone, highlighting its significance in various scientific fields

Eigenschaften

CAS-Nummer

95687-88-0

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

6-oxa-7-azabicyclo[3.2.2]non-8-en-7-yl(phenyl)methanone

InChI

InChI=1S/C14H15NO2/c16-14(11-5-2-1-3-6-11)15-12-7-4-8-13(17-15)10-9-12/h1-3,5-6,9-10,12-13H,4,7-8H2

InChI-Schlüssel

SHDHNGHGIBJBTH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C=CC(C1)ON2C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.